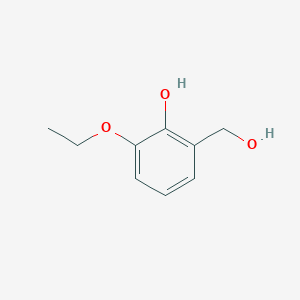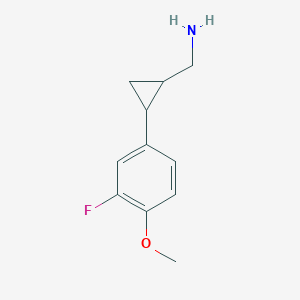![molecular formula C9H12BrN3Si B15322179 3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15322179.png)
3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines.
Preparation Methods
The synthesis of 3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine typically involves the reaction of a pyridine derivative with a triazole precursor. One common method is the Bower procedure, which involves the oxidation of the hydrazone of a pyridine-2-aldehyde or ketone . The reaction conditions often include the use of lithium diisopropylamide in ether at low temperatures to achieve lithiation, followed by bromination and silylation to introduce the bromo and trimethylsilyl groups . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Chemical Reactions Analysis
3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the bromine and trimethylsilyl positions.
Oxidation and Reduction: The triazole ring can be involved in oxidation and reduction reactions, often leading to the formation of different heterocyclic systems.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions with acetylenic esters, influenced by the nature of the solvent and the ester used.
Common reagents used in these reactions include halogens, mercuric acetate, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used but often include substituted triazolopyridines and other heterocyclic derivatives .
Scientific Research Applications
3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which 3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a precursor to diazo compounds and metal carbenes, which are valuable intermediates in various chemical transformations . The triazole ring can undergo ring-opening reactions to form reactive intermediates that participate in further chemical processes .
Comparison with Similar Compounds
3-Bromo-7-(trimethylsilyl)-[1,2,3]triazolo[1,5-a]pyridine can be compared with other similar compounds such as:
1,2,3-Triazolo[4,5-b]pyridine: Another triazolopyridine with different substitution patterns and reactivity.
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring and exhibit distinct chemical properties and biological activities.
Benzotriazoles: Compounds with a triazole ring fused to a benzene ring, used in various applications including corrosion inhibitors and UV stabilizers.
Properties
Molecular Formula |
C9H12BrN3Si |
|---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
(3-bromotriazolo[1,5-a]pyridin-7-yl)-trimethylsilane |
InChI |
InChI=1S/C9H12BrN3Si/c1-14(2,3)8-6-4-5-7-9(10)11-12-13(7)8/h4-6H,1-3H3 |
InChI Key |
DXKTULNSXNEGFU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC2=C(N=NN21)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


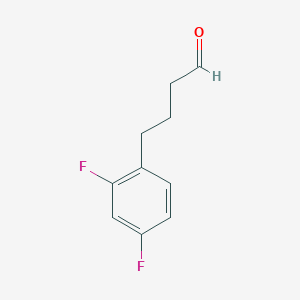

![1-[1-(4-Bromophenyl)cyclopropyl]-2-chloroethan-1-one](/img/structure/B15322102.png)
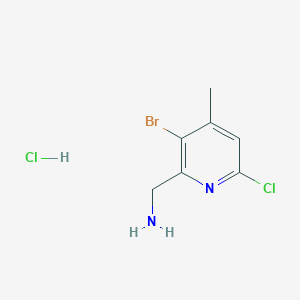

![6,7-Dimethoxy-2-(4-{6-oxaspiro[3.4]octane-7-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B15322113.png)
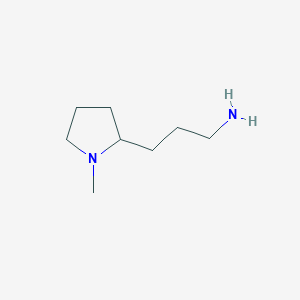
![3-[2-(Methylsulfonyl)phenyl]propanoic Acid](/img/structure/B15322124.png)

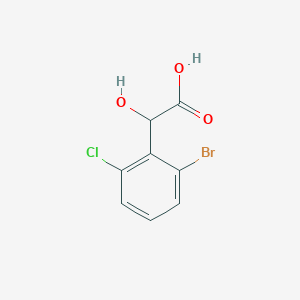
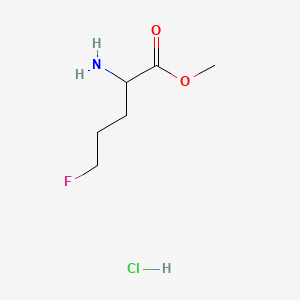
![[(3,3-Difluorocyclobutyl)methyl]urea](/img/structure/B15322158.png)
